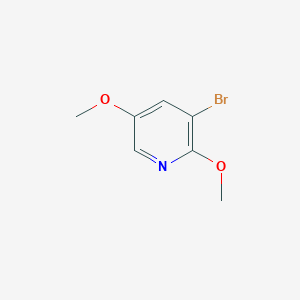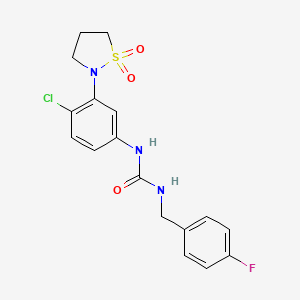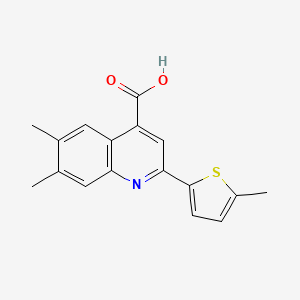![molecular formula C19H30N4O2 B2653495 1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide CAS No. 1280796-99-7](/img/structure/B2653495.png)
1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis
The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Preparation of β-and γ-lactams
Research demonstrates the utility of carbamoyl radicals derived from similar compounds in synthesizing β-and γ-lactams. These radicals, upon treatment with radical initiators, engage in ring closures to yield moderate yields of various lactams. This process highlights the compound's role in generating key intermediates for further chemical transformations, emphasizing its importance in synthetic organic chemistry (Bella, Jackson, & Walton, 2004).
Synthesis of Tryptophan Derivatives
The synthesis of conformationally constrained tryptophan derivatives employing related compounds underscores the method's potential in peptide and peptoid conformation elucidation studies. These derivatives, which feature a bridged ring to limit conformational flexibility, provide insights into peptide structure-function relationships and facilitate the development of novel peptides with tailored biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Anticonvulsant Activity Exploration
Related tetracyclic indole derivatives have been synthesized and evaluated for their anticonvulsant activity. This research indicates the potential pharmacological applications of compounds within the same chemical family, demonstrating how structural modifications can impact biological activity and lead to the development of new therapeutic agents (Stanton & Ackerman, 1983).
Antituberculosis Agents
Indole-2-carboxamides, closely related to the compound , have emerged as promising antituberculosis agents. This discovery from phenotypic screening highlights the compound's significance in drug discovery, especially in the fight against Mycobacterium tuberculosis. The research underscores the critical role of structural analogs in identifying new therapeutic leads (Kondreddi et al., 2013).
Chemical Transformations and Biological Evaluations
Further studies elaborate on various chemical transformations and potential biological evaluations involving indole carboxylic acids/amides and their reactions with propargyl alcohols. These studies contribute to the broader understanding of the compound's reactivity and potential applications in synthesizing biologically active molecules (Selvaraj, Debnath, & Swamy, 2019).
Mecanismo De Acción
Direcciones Futuras
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c20-13-19(9-5-1-2-6-10-19)22-17(24)12-23-15-8-4-3-7-14(15)11-16(23)18(21)25/h14-16H,1-12H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDAJDLWGZFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C3CCCCC3CC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2653419.png)





![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)
